2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol

Regioisomer Differentiation Sesquiterpenoid Chemistry Structure-Odor Relationships

2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol (CAS 94231-81-9) is a tricyclic sesquiterpenoid diol belonging to the 1,4-methanonaphthalene family, bearing an allyl substituent at position 2, a methyl group at position 6, and hydroxyl groups at positions 6 and 7 on the decahydro-saturated ring system. It is listed under EINECS 303-903-0 and carries the IUPAC name 4-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecane-4,5-diol, with molecular formula C15H24O2 and molecular weight 236.35 g/mol.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 94231-81-9
Cat. No. B12678559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol
CAS94231-81-9
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1(CC2C3CC(C(C3)C2CC1O)CC=C)O
InChIInChI=1S/C15H24O2/c1-3-4-9-5-10-6-11(9)12-7-14(16)15(2,17)8-13(10)12/h3,9-14,16-17H,1,4-8H2,2H3
InChIKeyIWEFLIJBBPZMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol (CAS 94231-81-9) Procurement Baseline: Class, Structure, and Positioning


2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol (CAS 94231-81-9) is a tricyclic sesquiterpenoid diol belonging to the 1,4-methanonaphthalene family, bearing an allyl substituent at position 2, a methyl group at position 6, and hydroxyl groups at positions 6 and 7 on the decahydro-saturated ring system [1]. It is listed under EINECS 303-903-0 and carries the IUPAC name 4-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecane-4,5-diol, with molecular formula C15H24O2 and molecular weight 236.35 g/mol [2]. The compound occupies an intermediate niche between simple decalin diols and fully aromatic naphthalene derivatives, and is commercially offered primarily as a specialty screening or aroma-chemical intermediate .

Why 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol Cannot Be Interchanged with Generic Decalin or Methanonaphthalene Analogs


Substitution of this compound by a generic decalin diol or the non-allylated decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol (CAS 85883-85-8) introduces a fundamental structural gap: the absence of the C2-allyl group eliminates both the reactive olefin handle and a significant lipophilicity driver, as evidenced by the computed logP difference between C15H24O2 (XLogP3-AA ≈ 2.7) [1] and the C12H20O2 non-allylated core (MW 196.29 g/mol, polar surface area proportionately higher) [2]. Similarly, swapping for the 7-methyl regioisomer (CAS 94231-82-0) exchanges the spatial orientation of the methyl and hydroxyl substituents, a modification that, in oxygenated tricycloundecane odorants, is known to alter organoleptic character and receptor-binding geometry . Procurement without attention to these substituent-specific differences risks receiving a material with divergent volatility, reactivity, or sensory profile.

Quantitative Differentiation Evidence: 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol vs. Closest Analogs


Regioisomeric Methyl/Hydroxyl Positioning: 6-Methyl-6,7-diol vs. 7-Methyl-6,7-diol Constitutional Isomer

The target compound (CAS 94231-81-9) and its closest constitutional isomer (CAS 94231-82-0) share the identical molecular formula C15H24O2, molecular weight 236.35 g/mol, and identical computed density (1.08 g/cm³), boiling point (332.5°C at 760 mmHg), and flash point (150.1°C), yet differ in the position of the angular methyl group on the tricyclic framework: position 6 in the target vs. position 7 in the comparator . This positional shift relocates the quaternary carbon bearing the methyl and OH groups by one ring junction, which in tricyclo[6.2.1.0²,⁷]undecane systems has been shown to modulate the spatial presentation of the diol motif and alter olfactory receptor activation thresholds [1]. No direct comparative bioassay data are available in the public domain for this specific pair.

Regioisomer Differentiation Sesquiterpenoid Chemistry Structure-Odor Relationships

Allyl-Substitution Effect: Lipophilicity and Volatility Differentiation vs. Non-Allylated Core Analog

The target compound carries a C2-allyl substituent absent in the non-allylated analog decahydro-6-methyl-1,4-methanonaphthalene-6,7-diol (CAS 85883-85-8; C12H20O2; MW 196.29 g/mol) [1]. The allyl group contributes approximately 40 Da to molecular weight, increases the computed XLogP3-AA from an estimated ~1.2–1.5 for the C12 core to 2.7 for the C15 target compound [2], and raises the atmospheric-pressure boiling point by approximately 35–50°C (target bp 332.5°C vs. estimated bp ~280–295°C for the non-allylated analog based on MW extrapolation). The allyl moiety also provides a reactive terminal olefin for downstream thiol-ene coupling or oxidation chemistry, a functional handle absent in the fully saturated C12 analog .

Allyl Substitution LogP Differentiation Volatility Tuning

Diol vs. Mono-ol Hydrogen-Bonding Capacity: Calculated PSA and H-Bond Donor/Acceptor Differentiation

The target compound (C15H24O2; diol) possesses two hydrogen bond donor sites and two hydrogen bond acceptor sites, with a computed topological polar surface area (PSA) of 40.46 Ų . The closest mono-ol analog, 2-allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol (CAS 85391-20-4; C15H24O; MW 220.35 g/mol), has only one hydroxyl group, yielding one H-bond donor, one acceptor, and an estimated PSA of ~20.2 Ų (half the diol value, consistent with the loss of one OH) . This PSA difference of approximately 20 Ų has practical implications for chromatographic retention (the diol elutes later on normal-phase, earlier on reversed-phase HPLC) and for solubility: the diol is expected to have higher aqueous miscibility and greater propensity for intermolecular hydrogen bonding in formulation matrices [1].

Polar Surface Area Hydrogen Bonding Solubility Tuning

Commercial Sourcing Purity Benchmark: 96% Minimum Purity Specification from Catalog Suppliers

Catalog listings from specialty chemical suppliers indicate a minimum purity of 96% for 2-allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol (CAS 94231-81-9), sourced from multiple international vendors including Radchem Products, RT Vanderbilt Holding, and Chemicals United B.V. [1]. This purity level is typical for a niche sesquiterpenoid screening compound or aroma-chemical intermediate and establishes a verifiable procurement specification. In comparison, the 7-methyl regioisomer (CAS 94231-82-0) and the non-allylated analog (CAS 85883-85-8) are listed with similar or unspecified purity from the same supply-chain network, meaning that purity alone does not differentiate the target at the procurement level [2].

Purity Specification Procurement Benchmark Quality Assurance

Evidence-Backed Application Scenarios for 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol


Regioisomer-Specific Olfactory or Chemoreceptor Screening Libraries

The demonstrable constitutional isomerism between the 6-methyl (target) and 7-methyl (CAS 94231-82-0) regioisomers, confirmed by distinct InChIKeys, positions the target as a specific probe in structure-odor relationship (SOR) screening. The US4311852A patent establishes that oxygenated tricyclo[6.2.1.0²,⁷]undecane derivatives exhibit structure-dependent perfuming properties [1]. Researchers building combinatorial odorant libraries or investigating olfactory receptor codes should procure the defined regioisomer rather than a mixture or the wrong isomer, as the methyl position can modulate receptor activation geometry in this scaffold class.

Allyl-Functionalized Intermediate for Thiol-Ene Click Chemistry or Further Derivatization

The presence of a terminal allyl olefin (absent in CAS 85883-85-8) provides a reactive handle for thiol-ene radical addition, epoxidation, or hydroboration-oxidation, enabling modular diversification of the tricyclic scaffold [2]. The computed logP increase of ~1.2–1.5 log units conferred by the allyl group [3] also makes the target a more suitable intermediate for lipophilic product streams, such as fragrance ingredient modification or hydrophobic polymer additive synthesis.

Chromatographic Method Development Using a Structurally Authenticated Diol Standard

With a defined PSA of 40.46 Ų and two hydrogen bond donors/acceptors , the target diol serves as a mid-polarity retention time marker for HPLC or GC method development in sesquiterpenoid analysis. Its unambiguous InChIKey and SMILES string allow confident identification in complex mixtures, whereas the mono-ol analog (CAS 85391-20-4; PSA ~20.2 Ų) would elute earlier on reversed-phase columns due to lower polarity .

Custom Synthesis Procurement with Defined Purity Gate

The 96% minimum purity specification from commercial suppliers [4] provides a verifiable procurement benchmark. Organizations requiring higher purity (>98%) for analytical reference standards or toxicological assessment can use this as the starting quality gate for negotiating custom synthesis or additional preparative chromatography, reducing the risk of receiving uncharacterized isomeric mixtures.

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